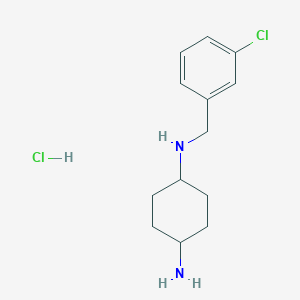

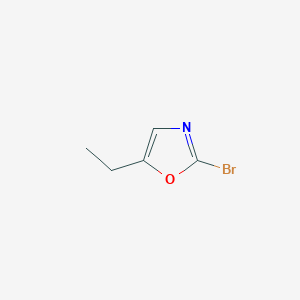

![molecular formula C18H13F3N6O B2547099 4-[3-(2-甲基苯基)-1,2,4-噁二唑-5-基]-1-[3-(三氟甲基)苯基]-1H-1,2,3-三唑-5-胺 CAS No. 892744-13-7](/img/structure/B2547099.png)

4-[3-(2-甲基苯基)-1,2,4-噁二唑-5-基]-1-[3-(三氟甲基)苯基]-1H-1,2,3-三唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

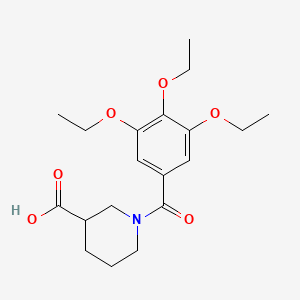

The compound "4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine" is a heterocyclic compound that likely contains both oxadiazole and triazole rings, which are known for their applications in various fields including medicinal chemistry and materials science. Oxadiazoles and triazoles are recognized for their broad-spectrum activity and have been explored for their potential as energetic materials, anticancer agents, and in antimicrobial applications .

Synthesis Analysis

The synthesis of related oxadiazole and triazole compounds involves high-temperature reactions, as seen in the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which requires a temperature of 180 °C . Similarly, the synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles from ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate involves a one-pot process with a thermal monocyclic rearrangement . These methods suggest that the synthesis of the compound may also involve high-temperature conditions and possibly a one-pot strategy.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by techniques such as multinuclear NMR spectroscopy, IR, and single crystal X-ray diffraction . These techniques are crucial for determining the structure and confirming the synthesis of such complex molecules. The presence of fluorinated groups, as seen in the compound of interest, often leads to interesting crystal packing properties, which can be elucidated by X-ray analysis .

Chemical Reactions Analysis

The chemical reactivity of oxadiazoles and triazoles can be quite varied. For instance, the photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles can lead to the formation of both 1,3,4-oxadiazoles and 1,2,4-triazoles through different pathways . The reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines can yield 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . These reactions highlight the versatility of oxadiazole and triazole rings in undergoing various chemical transformations.

Physical and Chemical Properties Analysis

Compounds containing oxadiazole and triazole rings often exhibit moderate thermal stabilities, as indicated by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) . They can also be insensitive towards impact and friction, which is an important consideration for energetic materials . The presence of fluorinated groups can significantly influence the physical properties, such as density and thermal stability, and can enhance the biological activity of these compounds .

科学研究应用

抗微生物和抗真菌活性

对类似于4-[3-(2-甲基苯基)-1,2,4-噁二唑-5-基]-1-[3-(三氟甲基)苯基]-1H-1,2,3-三唑-5-胺的化合物进行的研究表明具有显著的抗微生物和抗真菌性质。例如,合成各种1,2,4-三唑衍生物已被证明可以产生对一系列微生物具有良好至中等活性的化合物。这些化合物是通过酯乙氧羰基肼酮和一级胺参与的反应合成的,展现出有望的抗微生物潜力,可以进一步探索其在抗感染方面的应用(Bektaş等,2007; Kaneria et al., 2016)。

抗癌特性

含有1,2,4-噁二唑和三唑基团的化合物也已被研究其抗癌特性。对2-{3-{4-[(5-芳基-1,2,4-噁二唑-3-基)甲氧基]苯基}异噁唑-5-基}-N-(3,4,5-三甲基苯基)噻唑-4-胺衍生物的研究表明,这些分子对包括乳腺癌、肺癌、前列腺癌和乳腺癌细胞在内的各种人类癌细胞系表现出良好至中等的抗癌活性。这些发现表明这些化合物在新型抗癌疗法的开发中具有潜力(Yakantham et al., 2019)。

光化学转化

关于涉及1,2,4-噁二唑的光化学转化的研究揭示了合成相关化合物(包括1,2,4-三唑)的有趣途径。这些反应涉及氮亲核试剂的存在,展示了1,2,4-噁二唑在光化学条件下的多功能性以及其在创造具有不同生物活性的复杂分子方面的潜在应用(Buscemi et al., 1996)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N6O/c1-10-5-2-3-8-13(10)16-23-17(28-25-16)14-15(22)27(26-24-14)12-7-4-6-11(9-12)18(19,20)21/h2-9H,22H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSSQLSSOYMNKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

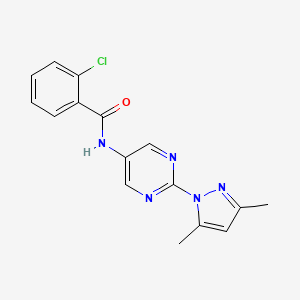

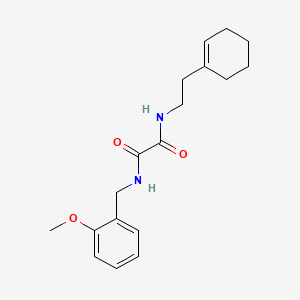

![2-[5-Chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetic acid](/img/structure/B2547020.png)

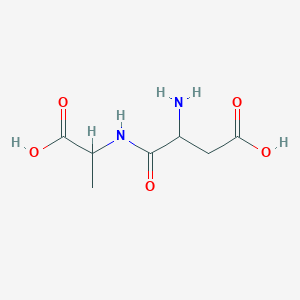

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]methanone](/img/structure/B2547024.png)

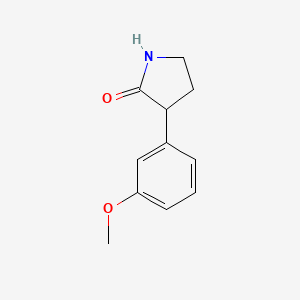

![2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride](/img/structure/B2547031.png)

![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2547039.png)